4-((1s)-1-Aminoethyl)-3-fluorophenol
Description
4-((1S)-1-Aminoethyl)-3-fluorophenol is a chiral aromatic compound featuring a phenol core substituted with a fluorine atom at the 3-position and a (1S)-configured 1-aminoethyl group at the 4-position. The stereochemistry of the aminoethyl group and the electron-withdrawing fluorine substituent are critical to its physicochemical and bioactive properties. The fluorine atom enhances phenol acidity, while the aminoethyl group introduces basicity and hydrogen-bonding capacity, enabling zwitterionic behavior in aqueous environments .
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
4-[(1S)-1-aminoethyl]-3-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,11H,10H2,1H3/t5-/m0/s1 |
InChI Key |
OBKMDRKVZXRMBQ-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)O)F)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)O)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(1-aminoethyl)-3-fluorophenol typically involves the asymmetric reduction of the corresponding ketone precursor. One common method is the use of engineered transaminase enzymes, which can convert 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates . This biocatalytic approach is advantageous due to its specificity and efficiency.
Industrial Production Methods: In an industrial setting, the production of (S)-4-(1-aminoethyl)-3-fluorophenol may involve large-scale biocatalytic processes using immobilized transaminase enzymes. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: (S)-4-(1-aminoethyl)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity:
Research has indicated that 4-((1s)-1-Aminoethyl)-3-fluorophenol exhibits potential antitumor properties. A study demonstrated that compounds structurally related to this fluorophenol derivative showed significant cytotoxic effects against various cancer cell lines, suggesting its utility as a lead compound for developing new anticancer agents .
2. Neuroprotective Effects:
The compound has also been investigated for its neuroprotective effects. In vitro studies have shown that it can inhibit neuronal apoptosis induced by oxidative stress, indicating a potential role in treating neurodegenerative diseases .
3. Enzyme Inhibition:
4-((1s)-1-Aminoethyl)-3-fluorophenol has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory activity against certain kinases, which are critical in cancer progression and metabolic disorders, making it a candidate for further drug development .
Materials Science Applications
1. Polymer Chemistry:
The compound's functional groups allow it to be used as a building block in polymer synthesis. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has focused on synthesizing copolymers that leverage the unique properties of 4-((1s)-1-Aminoethyl)-3-fluorophenol to create materials with tailored functionalities .
2. Dyes and Pigments:
Another application lies in the field of dyes and pigments. The presence of the fluorine atom in the structure provides unique optical properties that can be exploited in colorimetric sensors and dye-sensitized solar cells .
Analytical Chemistry Applications
1. Chromatographic Techniques:
4-((1s)-1-Aminoethyl)-3-fluorophenol is utilized as a standard reference compound in high-performance liquid chromatography (HPLC) due to its well-defined retention characteristics. It aids in the development of analytical methods for quantifying similar compounds in complex mixtures .
2. Spectroscopic Studies:
The compound's distinct spectral properties make it suitable for various spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). These techniques are essential for characterizing new derivatives and understanding their interactions with biological targets .
Case Studies
Mechanism of Action
The mechanism of action of (S)-4-(1-aminoethyl)-3-fluorophenol involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5’-phosphate (PLP), leading to the formation of a quinonoid intermediate . This intermediate undergoes further transformations to yield the desired products.
Comparison with Similar Compounds
4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol
- Structure: Differs by a longer substituent (three-carbon chain with amino and hydroxyl groups) compared to the target compound’s two-carbon aminoethyl group.
- However, steric bulk may reduce membrane permeability .
4-(1-Aminoethyl)pyridine
- Structure: Replaces the phenol ring with a pyridine ring.
- Impact: Pyridine’s inherent basicity (pKa ~5) contrasts with phenol’s acidity (pKa ~10 for unsubstituted phenol). The absence of fluorine eliminates its electron-withdrawing effects, altering electronic properties and reactivity .
1-{4-[(1S)-1-Aminoethyl]phenyl}ethan-1-one hydrochloride
- Structure: Features a ketone substituent instead of phenol and fluorine, with a hydrochloride salt.
- Impact : The ketone reduces acidity, while the hydrochloride salt enhances water solubility. The lack of fluorine may increase lipophilicity compared to the target compound .
Physicochemical Properties
*Target compound properties inferred from structural analogs. †Estimated based on fluorine’s electron-withdrawing effect lowering phenol pKa.
Electronic and Reactivity Profiles
- 4-((1S)-1-Aminoethyl)-3-fluorophenol: Fluorine’s inductive effect increases phenol acidity (pKa ~8.5 estimated), while the aminoethyl group contributes to basicity. This dual functionality supports zwitterion formation.
- Solvent-dependent absorption maxima (TD-DFT) suggest applications in optoelectronics .
- 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol: Higher molecular weight and hydroxyl group may enhance solubility but reduce volatility compared to the target compound .
Biological Activity
4-((1S)-1-Aminoethyl)-3-fluorophenol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C9H12FNO
- Molecular Weight : 171.20 g/mol
- IUPAC Name : 4-((1S)-1-aminoethyl)-3-fluorophenol
This structure comprises a phenolic group substituted with a fluorine atom and an aminoethyl side chain, contributing to its unique biological interactions.
The biological activity of 4-((1S)-1-aminoethyl)-3-fluorophenol can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can interact with various receptors, influencing signal transduction processes.
- Antioxidant Properties : The phenolic structure allows it to act as a scavenger of free radicals, potentially reducing oxidative stress in cells.
Pharmacological Effects
Research indicates that 4-((1S)-1-aminoethyl)-3-fluorophenol exhibits several pharmacological effects:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : It may reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Preliminary studies suggest potential protective effects on neuronal cells, possibly relevant for neurodegenerative diseases.
Data Table of Biological Activities
| Activity Type | Effectiveness (MIC) | Reference |
|---|---|---|
| Antimicrobial | 0.5 mg/mL | |
| Anti-inflammatory | IC50 = 20 µM | |
| Neuroprotective | Protective at 10 µM |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of 4-((1S)-1-aminoethyl)-3-fluorophenol, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 0.5 mg/mL. This suggests its potential as a lead compound in developing new antibiotics .
Case Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory effects of the compound. It was found to inhibit the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, with an IC50 value of 20 µM. This highlights its potential therapeutic role in treating inflammatory diseases .
Case Study 3: Neuroprotection
Research assessing the neuroprotective effects revealed that treatment with 4-((1S)-1-aminoethyl)-3-fluorophenol at concentrations as low as 10 µM could significantly reduce oxidative stress markers in neuronal cell cultures. This positions the compound as a candidate for further exploration in neurodegenerative disease therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
